![molecular formula C23H26F2N4O2 B10833572 5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazole derivative 6 is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications. Indazole derivative 6, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indazole derivative 6 typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of o-haloaryl hydrazones using transition metal catalysts such as copper or palladium. For example, the reaction of 2-(methylamino)benzonitrile with an organometallic reagent followed by copper acetate catalysis can yield the desired indazole derivative .
Industrial Production Methods: Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yields and purity. Methods such as palladium-catalyzed cross-coupling reactions and metal-free cyclization processes are commonly used. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: Indazole derivative 6 undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated indazole derivatives with nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of indazole N-oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).
Medicine: Explored for its anticancer properties, showing potential in inhibiting cancer cell proliferation and inducing cell cycle arrest.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of indazole derivative 6 involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response and has implications in cancer therapy. The compound’s ability to induce cell cycle arrest is linked to its interaction with cell cycle regulatory proteins, leading to the accumulation of cells in the G2/M phase .
Comparison with Similar Compounds
Niraparib: An indazole-based anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor with an indazole core, used for renal cell carcinoma.
Indazole Derivative 180: A potent hepcidin production inhibitor.
Comparison: Indazole derivative 6 is unique due to its specific functionalization and its potent activity as an IDO1 inhibitor. Compared to other indazole derivatives like niraparib and pazopanib, indazole derivative 6 exhibits distinct biological activities and therapeutic potential, particularly in the context of cancer immunotherapy .
Properties
Molecular Formula |
C23H26F2N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C23H26F2N4O2/c1-31-12-11-29-9-7-15(8-10-29)14-26-23(30)22-18-13-16(5-6-20(18)27-28-22)17-3-2-4-19(24)21(17)25/h2-6,13,15H,7-12,14H2,1H3,(H,26,30)(H,27,28) |
InChI Key |
QCLXNOBXQUWUEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=NNC3=C2C=C(C=C3)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)

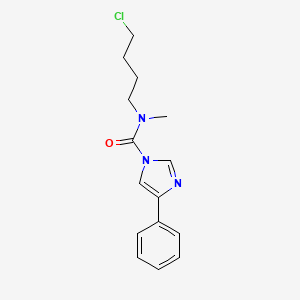
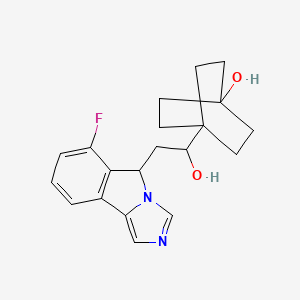
![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)
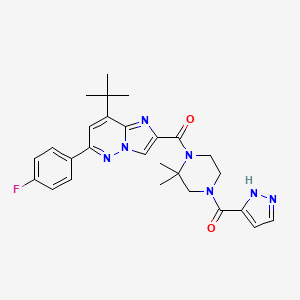
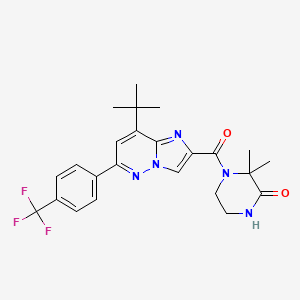

![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)
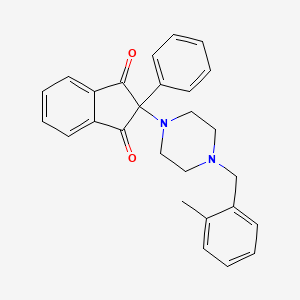
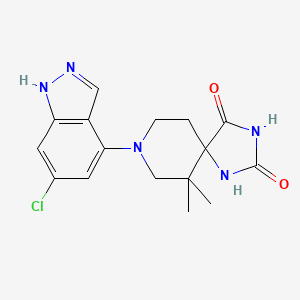
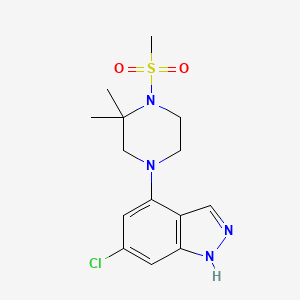
![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
